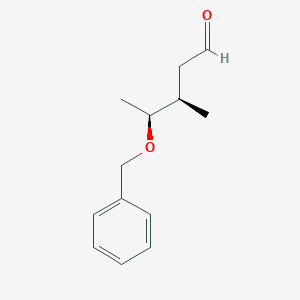
(3R,4S)-4-(Benzyloxy)-3-methylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-(Benzyloxy)-3-methylpentanal: is an organic compound characterized by its unique stereochemistry and functional groups. It features a benzyloxy group attached to a chiral carbon, making it an important intermediate in various synthetic pathways. This compound is often utilized in the synthesis of more complex molecules due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-(Benzyloxy)-3-methylpentanal typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a chiral alcohol or aldehyde.
Protection of Hydroxyl Group: The hydroxyl group is protected using a benzyl group to form a benzyloxy derivative.
Formation of Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Oxidation: The final step involves the oxidation of the intermediate to form the aldehyde group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R,4S)-4-(Benzyloxy)-3-methylpentanal can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3R,4S)-4-(Benzyloxy)-3-methylpentanal is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique stereochemistry makes it valuable in the development of chiral drugs and catalysts.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving aldehydes and benzyloxy groups.
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(Benzyloxy)-3-methylpentanal involves its reactivity as an aldehyde and the presence of the benzyloxy group. The aldehyde group can participate in nucleophilic addition reactions, while the benzyloxy group can undergo substitution or elimination reactions. These properties make it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
- (3R,4S)-3-(Benzyloxy)-4-methylhexanoic acid methyl ester
- (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylate
- 6-(Benzyloxy)-9-((1S,3S)-4-(Benzyloxy)-3-((Benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
Uniqueness: (3R,4S)-4-(Benzyloxy)-3-methylpentanal is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and applications compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
917871-18-2 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(3R,4S)-3-methyl-4-phenylmethoxypentanal |
InChI |
InChI=1S/C13H18O2/c1-11(8-9-14)12(2)15-10-13-6-4-3-5-7-13/h3-7,9,11-12H,8,10H2,1-2H3/t11-,12+/m1/s1 |
InChI Key |
QWUGWMVHIHDKDP-NEPJUHHUSA-N |
Isomeric SMILES |
C[C@H](CC=O)[C@H](C)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CC=O)C(C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)
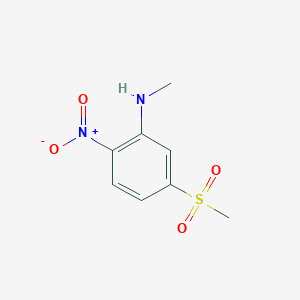
![(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B12607106.png)
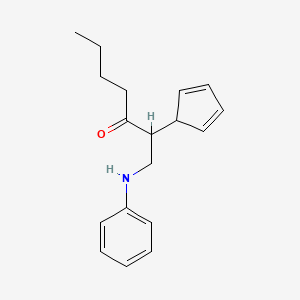
![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
![7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12607119.png)
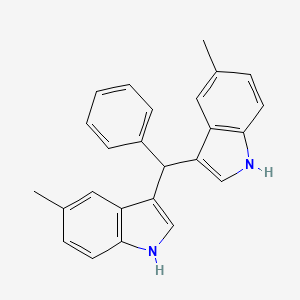
![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)

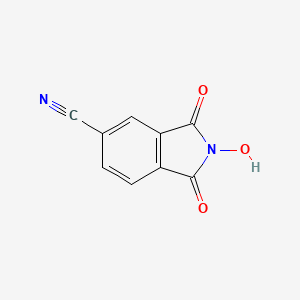
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene)](/img/structure/B12607143.png)
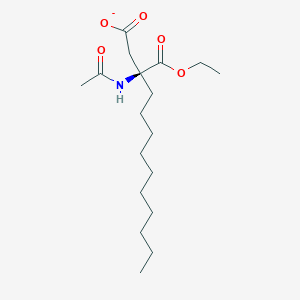
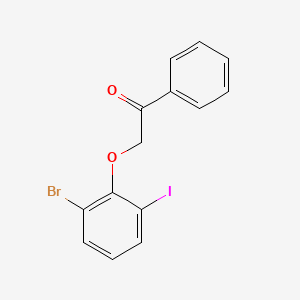
![Benzenamine, N-[1-(3-bromophenyl)ethylidene]-](/img/structure/B12607159.png)
